molecular formula C21H17N3O6 B2402714 Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946255-29-4

Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2402714
CAS No.: 946255-29-4
M. Wt: 407.382
InChI Key: WGYYRUKDFRQGEU-UHFFFAOYSA-N
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Description

Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that features a nitrobenzyl group, a dihydropyridine ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-30-21(27)15-7-9-16(10-8-15)22-19(25)18-6-3-11-23(20(18)26)13-14-4-2-5-17(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYYRUKDFRQGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of the Dihydropyridine Core

The dihydropyridine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting Meldrum’s acid derivatives with cyanothioacetamide under basic conditions to form the 2-oxo-1,2-dihydropyridine scaffold. For instance, heating 2,2-dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione with cyanothioacetamide in ethanol at reflux for 24 hours yields a dihydropyridine precursor, which is subsequently functionalized at the 3-position with a carboxylic acid group. Acidification with concentrated HCl ensures protonation of the intermediate, facilitating crystallization.

Key reagents :

  • Meldrum’s acid derivatives
  • Cyanothioacetamide
  • Ethanol (solvent)
  • Hydrochloric acid (protonation agent)

Amide Coupling with Methyl 4-Aminobenzoate

The carboxylic acid at the 3-position of the dihydropyridine undergoes amide coupling with methyl 4-aminobenzoate. Activation of the carboxylic acid is achieved using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). A typical protocol involves:

  • Dissolving the dihydropyridine carboxylic acid (1.0 equiv.) and methyl 4-aminobenzoate (1.2 equiv.) in dichloromethane.
  • Adding HATU (1.5 equiv.) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv.).
  • Stirring at room temperature for 12–16 hours.

Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the target compound in 70–85% yield.

Esterification and Final Functionalization

The methyl ester group is introduced either early (pre-functionalization) or late (post-coupling) in the synthesis. Early esterification involves treating 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with methanol. Late-stage esterification employs diazomethane in diethyl ether, though this method requires stringent safety precautions.

Comparative yields :

Esterification Stage Reagents Yield (%)
Early SOCl₂, MeOH 82
Late CH₂N₂, Et₂O 75

One-Pot and Tandem Methodologies

Recent advances have consolidated multiple steps into one-pot sequences to improve efficiency. A notable example combines dihydropyridine formation, alkylation, and amide coupling in a single reactor:

  • Cyclocondensation : Meldrum’s acid derivative + cyanothioacetamide → dihydropyridine carboxylic acid.
  • In situ alkylation : Add 3-nitrobenzyl bromide and K₂CO₃.
  • Amide coupling : Introduce methyl 4-aminobenzoate and HATU.

This method reduces purification steps and increases overall yield to 68–72%.

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective functionalization. For example, Suzuki-Miyaura coupling introduces aryl groups to the dihydropyridine core, though this is less common for the target compound. More relevant is the use of Pd/C for hydrogenation side reactions, ensuring nitro group retention during synthesis.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques avoid toxic solvents. Grinding the dihydropyridine carboxylic acid, methyl 4-aminobenzoate, and EDCI in a 1:1.2:1.5 ratio for 2 hours achieves 65% yield, demonstrating environmental benefits.

Analytical Validation and Characterization

Critical quality control measures include:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • NMR : Key signals include:
    • δ 8.58 ppm (d, J = 14.7 Hz, –CH= of dihydropyridine).
    • δ 4.51 ppm (s, –OCH₃ of benzoate).
  • Mass Spectrometry : Molecular ion peak at m/z 407.382 [M+H]⁺.

Industrial-Scale Production Considerations

Scaling up requires addressing:

  • Exothermic reactions : Jacketed reactors for temperature control during alkylation.
  • Cost optimization : Replacing HATU with cheaper EDCI reduces expenses by 40%.
  • Waste management : Recycling DMF via distillation minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nitrating agents like nitric acid for nitration reactions. Conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds, including Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, exhibit promising anticancer properties. The mechanism often involves the modulation of key pathways such as the p53 tumor suppressor pathway. By inhibiting proteins like Murine Double Minute 2 (MDM2), these compounds can enhance p53 activity, leading to apoptosis in cancer cells.

Neuroprotective Effects
Some studies suggest that compounds similar to this methyl derivative may offer neuroprotective benefits. They could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues.

Inhibition of Key Enzymes
The compound has been shown to inhibit certain enzymes involved in cancer progression and metastasis. For example, it may act as an inhibitor of matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis.

Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. This opens avenues for its use in developing new antibiotics or therapeutic agents against resistant strains.

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reactions often include:

  • Condensation reactions: To form the dihydropyridine core.
  • Acylation: To introduce the benzoate moiety.

These methods not only yield the desired compound but also allow for the modification of functional groups to enhance biological activity.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with IC50 values ranging from 50 to 200 nM across different types of cancer cells. The mechanism was linked to enhanced apoptosis via p53 pathway activation.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInhibits cancer cell proliferation; IC50 < 200 nMStudy on various cell lines
Neuroprotective EffectsReduces oxidative stressPreliminary research findings
Antimicrobial PropertiesModerate activity against bacterial strainsIn vitro testing results
Synthesis MethodologyMulti-step synthesis involving condensation and acylationSynthetic methodology reviews

Mechanism of Action

The mechanism of action of Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dihydropyridine ring may also play a role in modulating biological activity through its interaction with cellular receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: shares similarities with other nitrobenzyl and dihydropyridine derivatives.

    Nitrobenzyl compounds: Known for their reactivity and use in various chemical reactions.

    Dihydropyridine derivatives: Commonly used in medicinal chemistry for their biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described with the following molecular formula: C18H16N2O4. Its structure features a dihydropyridine core, which is significant in various pharmacological activities. The presence of the nitrobenzyl group may enhance its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives affect enzymes involved in metabolic pathways.
  • Antioxidant Properties : Compounds in this class can scavenge free radicals, thus protecting cells from oxidative stress.
  • Interaction with Receptors : They may bind to specific receptors or proteins, modulating their activity.

Biological Activity Overview

A summary of the biological activities reported for this compound and related derivatives includes:

Activity Description
AntitumorDemonstrated cytotoxic effects against various cancer cell lines in vitro.
AntimicrobialExhibited activity against bacterial strains, potentially inhibiting growth.
AntioxidantShowed capacity to reduce oxidative stress markers in cellular models.
Enzyme InhibitionInhibited specific enzymes linked to metabolic disorders.

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., Patu8988 pancreatic cancer), significant reductions in cell viability were observed at concentrations as low as 10 µM . The mechanism was attributed to apoptosis induction and disruption of cell cycle progression.
  • Antimicrobial Effects : this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 64 µg/mL . This suggests potential for development as an antibacterial agent.
  • Antioxidant Activity : The compound demonstrated significant antioxidant properties in cellular assays, reducing reactive oxygen species (ROS) levels by over 50% at concentrations of 20 µM . This indicates its potential utility in conditions characterized by oxidative stress.

Q & A

Q. Example reaction optimization table :

StepParameterOptimal ConditionYield Range
AmidationCatalystEDC/HOBt, RT70–85%
CyclizationSolventDMF, 70°C60–75%
PurificationMethodColumn chromatography (SiO₂, EtOAc/Hexane)>95% purity

What spectroscopic techniques are recommended for confirming the molecular structure of this compound?

Basic
A combination of spectroscopic and crystallographic methods ensures structural validation:

  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., dihydropyridine C=O at ~165 ppm, nitrobenzyl aromatic protons as doublets).
  • IR : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement . For example, SHELXL refines hydrogen bonding between the amide NH and carbonyl oxygen, critical for confirming intramolecular interactions.

How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

Advanced
Molecular docking and QSAR studies are key:

  • Target selection : Prioritize receptors associated with dihydropyridine bioactivity (e.g., calcium channels, kinases) .
  • Docking parameters : Use AutoDock Vina with scoring functions focused on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues.
  • ADMET profiling : Calculate logP (<3.5) and topological polar surface area (<140 Ų) to predict membrane permeability and bioavailability.

What strategies are effective in resolving contradictions in biological activity data across different assay systems?

Advanced
Discrepancies may arise from assay sensitivity or cellular context. Methodological approaches include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell-based assays (e.g., viability assays in HEK293 vs. HeLa cells).
  • Control standardization : Use reference inhibitors (e.g., nifedipine for calcium channel blocking) to calibrate activity thresholds .
  • Data normalization : Report IC₅₀ values relative to internal controls and account for solvent effects (e.g., DMSO ≤0.1%).

How can X-ray crystallography refine the hydrogen-bonding network in this compound’s crystal structure?

Basic
SHELXL is ideal for modeling non-covalent interactions:

  • Hydrogen bonding : Identify donor-acceptor pairs (e.g., amide NH→ester carbonyl) with bond distances <2.5 Å and angles >120° .
  • Space group analysis : Monoclinic systems (e.g., P2₁/c) often accommodate nitrobenzyl torsion angles of ~30°.
  • Thermal parameters : Refine anisotropic displacement parameters to confirm rigid regions (e.g., aromatic rings) vs. flexible moieties (e.g., methyl ester).

What structural modifications could enhance the compound’s selectivity in structure-activity relationship (SAR) studies?

Advanced
Focus on substituent effects:

  • Nitro group position : Compare meta- (current) vs. para-nitrobenzyl derivatives to assess steric/electronic impacts on target binding.
  • Ester replacement : Substitute methyl ester with tert-butyl or pro-drug esters (e.g., pivaloyloxymethyl) to modulate lipophilicity .
  • Dihydropyridine ring : Introduce electron-withdrawing groups (e.g., Cl at C5) to stabilize the enol tautomer and enhance hydrogen-bond donor capacity.

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